molecular formula C15H22N2O2S B2827133 Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421516-14-4

Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2827133
CAS No.: 1421516-14-4
M. Wt: 294.41
InChI Key: DTZWFADFLCTDAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, the Petasis reaction, which occurs between aldehyde, amine, and boronic acid, is commonly used in the synthesis of alkylaminophenol compounds . The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.


Molecular Structure Analysis

The optimization of the most stable molecular structure of similar compounds is often performed using density functional theory (DFT) methods with specific basis sets . Some geometric parameters such as bond angles, bond lengths, and dihedral angles are determined during this process .


Chemical Reactions Analysis

Chemical reactions involving these compounds can lead to the formation of various derivatives. For instance, researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to this compound. This process has been optimized to achieve high diastereoselectivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often investigated using various spectroscopic methods, including FTIR, UV, NMR, and UV-Vis spectrometry . These studies are supported by computational spectral studies .

Scientific Research Applications

  • Catalyst-Free Synthesis of Polysubstituted Furans
    A novel catalyst-free, one-pot synthesis method for polysubstituted furans has been developed. This method involves a multicomponent reaction of certain compounds, demonstrating an efficient approach to synthesize furan derivatives (Damavandi, Sandaroos, & Pashirzad, 2012).

  • Aza-Piancatelli Rearrangement for Synthesis of Thiazine and Oxazine Derivatives
    Furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3. This process yields thiazine or oxazine derivatives, showcasing the versatility of furan derivatives in organic synthesis (Reddy et al., 2012).

  • Synthesis and Biological Evaluation of Pyrazoline Derivatives
    Novel pyrazoline derivatives containing furan-2-yl have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. These derivatives were synthesized using both conventional and microwave irradiation methods, with promising biological activity demonstrated in some compounds (Ravula et al., 2016).

  • Diastereoselective Hydrogenation of Furan Derivatives
    Furan-2-carboxylic acid derivatives, modified with chiral auxiliaries, have been subjected to heterogeneously catalyzed diastereoselective hydrogenation. The process resulted in high diastereoselectivity, highlighting the potential of furan derivatives in asymmetric synthesis (Sebek et al., 2009).

  • Synthesis and Characterization of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-Carboxamide Derivatives
    A compound with a furan-2-yl group was synthesized using a Povarov cycloaddition reaction/N-furoylation process. These types of derivatives are known for their potential as therapeutic agents, demonstrating the significance of furan-2-yl derivatives in medicinal chemistry (Bonilla-Castañeda et al., 2022).

  • Highly Selective Hydrogenation using Ni0.09Zn/NC600 Catalyst
    A study on the highly selective hydrogenation of furfural and levulinic acid over a Ni0.09Zn/NC600 catalyst derived from zeolitic imidazolate frameworks showed excellent conversion rates and selectivity, underlining the application of furan-2-ylmethanol in catalytic processes (Li et al., 2020).

Future Directions

The future directions for the study of “Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic applications. Additionally, more research could be conducted to optimize their synthesis process and to investigate their physical and chemical properties in more detail .

Properties

IUPAC Name

furan-2-yl-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(14-5-3-9-19-14)17-8-4-10-20-12-13(17)11-16-6-1-2-7-16/h3,5,9,13H,1-2,4,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZWFADFLCTDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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